

IACS-9571: A Comparative Guide to its Bromodomain Selectivity Profile

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Compound of Interest

Compound Name: IACS-9571

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bromodomain selectivity profile of **IACS-9571**, a potent and selective chemical probe. The information presented herein is supported by experimental data to assist researchers in evaluating its suitability for their studies.

Introduction to IACS-9571

IACS-9571 is a high-affinity, cell-permeable inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).^{[1][2][3][4][5]} Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression.^{[1][6]} Both TRIM24 and BRPF1 have been implicated in the development and progression of various cancers.^{[1][2][3]} Unlike many previously developed bromodomain inhibitors that target the Bromodomain and Extra-Terminal (BET) family, **IACS-9571** was designed for high selectivity towards the TRIM24 and BRPF1 bromodomains, making it a valuable tool for dissecting their specific biological functions.^{[1][7]}

Selectivity Profile of IACS-9571

The selectivity of **IACS-9571** has been extensively profiled against a broad panel of human bromodomains. The data consistently demonstrates a strong preference for TRIM24 and BRPF1 over other bromodomain families, particularly the BET family.

Quantitative Analysis of Binding Affinities

The following table summarizes the binding affinities and inhibitory concentrations of **IACS-9571** for a selection of bromodomains.

Target Bromodomain	Assay Type	Value	Unit	Reference
TRIM24	ITC Kd	31	nM	[1] [3] [4] [5] [7]
AlphaScreen IC50	7.6	nM	[1] [5]	
Cellular AlphaLISA EC50	50	nM	[1] [5]	
BRPF1	ITC Kd	14	nM	[1] [3] [4] [5] [7]
BRPF2	Kd	1.3/2.1 (9-fold selective vs BRPF2)	nM	[1] [7]
BRPF3	Kd	1.3/2.1 (21-fold selective vs BRPF3)	nM	[1] [7]
BRD4 (BET)	Kd	>7,700-fold selectivity vs TRIM24	-	[1] [7]
BAZ2B	Kd	400	nM	[1] [5]
TAF1(2)	Kd	1,800	nM	[1] [5]

- ITC Kd: Dissociation constant determined by Isothermal Titration Calorimetry, a measure of binding affinity.
- IC50: Half-maximal inhibitory concentration in a biochemical assay.
- EC50: Half-maximal effective concentration in a cellular assay.

Comparison with Other Bromodomain Inhibitors

To highlight the unique selectivity of **IACS-9571**, the following table compares its primary targets with those of other well-characterized bromodomain inhibitors.

Inhibitor	Primary Target(s)	Key Features
IACS-9571	TRIM24, BRPF1	Highly selective dual inhibitor with minimal activity against the BET family.
JQ1	BRD2, BRD3, BRD4, BRDT (BET family)	Pan-BET inhibitor, widely used as a chemical probe for BET protein function.
OTX015	BRD2, BRD3, BRD4 (BET family)	A clinical-stage pan-BET inhibitor.
PFI-1	BRD2, BRD4 (BET family)	Potent BET family inhibitor with some off-target activity on CREBBP.[8]
I-BET762	BRD2, BRD3, BRD4 (BET family)	A potent and selective BET inhibitor.

Experimental Protocols

The selectivity data for **IACS-9571** was generated using a variety of robust biophysical and biochemical assays. The general methodologies for these key experiments are outlined below.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (**IACS-9571**) to a protein (bromodomain).

- **Sample Preparation:** The purified bromodomain protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into an injection syringe. Both are in an identical buffer solution.

- **Titration:** The inhibitor is injected in small aliquots into the protein solution.
- **Data Acquisition:** The heat released or absorbed during the binding event is measured after each injection.
- **Data Analysis:** The resulting data is fitted to a binding model to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to measure the inhibition of protein-protein interactions in a high-throughput format.

- **Reagents:** The assay utilizes donor and acceptor beads that are coated with molecules that will interact with the target proteins. For a bromodomain assay, this typically involves a biotinylated histone peptide and a GST-tagged bromodomain.
- **Assay Principle:** In the absence of an inhibitor, the bromodomain binds to the acetylated histone peptide, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission at 520-620 nm.
- **Inhibition:** When an inhibitor like **IACS-9571** is present, it binds to the bromodomain and prevents its interaction with the histone peptide. This separates the beads, leading to a decrease in the AlphaScreen signal.
- **Data Analysis:** The IC_{50} value is determined by measuring the signal at various inhibitor concentrations.

BROMOscan™

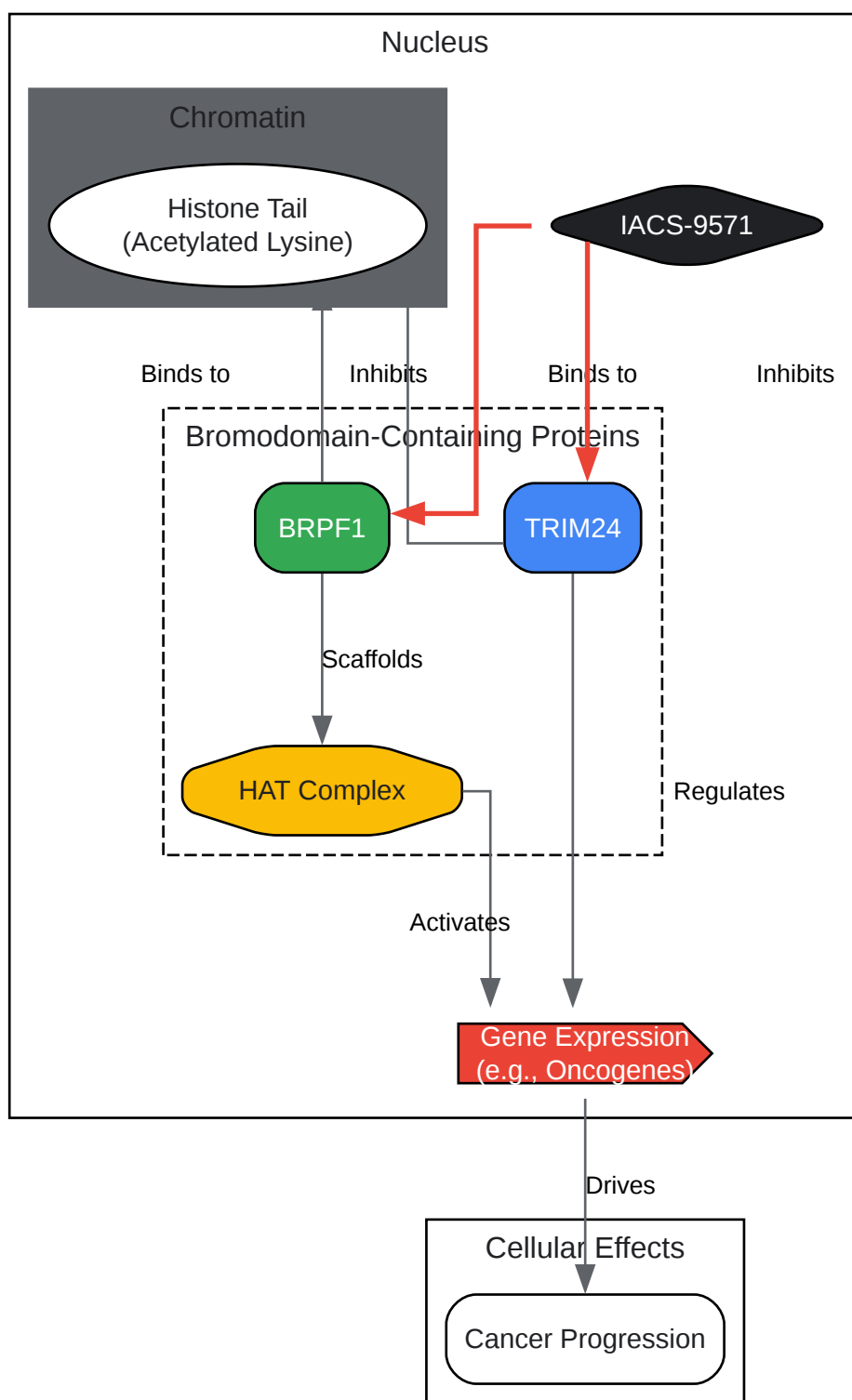
BROMOscan is a competitive binding assay that measures the ability of a compound to displace a ligand from a panel of bromodomains.

- **Assay Principle:** The assay uses DNA-tagged bromodomains that are captured on a solid support. A fluorescently labeled ligand that binds to the bromodomain is then added.

- Competition: The test compound (**IACS-9571**) is added at various concentrations to compete with the fluorescent ligand for binding to the bromodomain.
- Detection: The amount of fluorescent ligand that remains bound to the bromodomain is quantified.
- Data Analysis: The results are used to determine the Kd of the test compound for each bromodomain in the panel.

Signaling Pathway and Mechanism of Action

TRIM24 and BRPF1 are involved in the epigenetic regulation of gene transcription. TRIM24 can act as a transcriptional co-regulator and has been shown to interact with various nuclear receptors.[1] BRPF1 is a core component of several histone acetyltransferase (HAT) complexes, which are responsible for acetylating histone tails, a mark generally associated with active gene transcription.[1] By inhibiting the bromodomains of TRIM24 and BRPF1, **IACS-9571** prevents these proteins from recognizing their acetylated lysine binding partners, thereby modulating their downstream signaling and gene regulatory functions.



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Caption: Mechanism of action of **IACS-9571**.

Conclusion

IACS-9571 is a potent and highly selective dual inhibitor of the TRIM24 and BRPF1 bromodomains. Its unique selectivity profile, with minimal cross-reactivity against the BET family and other bromodomains, makes it an invaluable chemical probe for elucidating the specific roles of TRIM24 and BRPF1 in health and disease. The comprehensive characterization of its binding affinities and the availability of robust experimental protocols provide a solid foundation for its use in target validation and drug discovery efforts.

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